molecular formula C10H19BrN2O2 B018808 1-Pyrrolidinyloxy, 3-((bromoacetyl)amino)-2,2,5,5-tetramethyl- CAS No. 17932-40-0

1-Pyrrolidinyloxy, 3-((bromoacetyl)amino)-2,2,5,5-tetramethyl-

Cat. No.: B018808
CAS No.: 17932-40-0
M. Wt: 279.17 g/mol
InChI Key: AIMGMMAHYBVXHU-UHFFFAOYSA-N
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Description

1-Pyrrolidinyloxy, 3-((bromoacetyl)amino)-2,2,5,5-tetramethyl-, also known as 1-Pyrrolidinyloxy, 3-((bromoacetyl)amino)-2,2,5,5-tetramethyl-, is a useful research compound. Its molecular formula is C10H19BrN2O2 and its molecular weight is 279.17 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Pyrrolidinyloxy, 3-((bromoacetyl)amino)-2,2,5,5-tetramethyl- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Oxides - Cyclic N-Oxides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Pyrrolidinyloxy, 3-((bromoacetyl)amino)-2,2,5,5-tetramethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Pyrrolidinyloxy, 3-((bromoacetyl)amino)-2,2,5,5-tetramethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Advanced Organic Materials

The synthesis of advanced organic materials utilizing the stable free radical the esters 3a-c, derived from 3-carboxy-2,2,5,5-tetramethyl-1-pyrrolidinyloxy (3-CARBOXY-PROXYL), demonstrates significant advancements in the design of organic structures with hybrid properties. These new compounds, with phenoxathiin fluorescent fragments or the 3-hydroxy-4pyrone chelating structure linked to the proxyl-paramagnetic unit, highlight potential applications as labels in physico-chemical or biomedical processes, due to their spectral characteristics, lipophilicities, and stabilities upon reduction and reoxidation processes (Mischie et al., 2002).

Synthesis of Paramagnetic Selenophenes

Research into the synthesis of paramagnetic selenophenes from 3-bromo-4-formyl- or 3-bromo-4-cyano-2,2,5,5,-tetramethyl-2,5-dihydro-1H-pyrrol-1-yloxyl radicals has led to the development of novel selenophene ring-containing amino acids and thiol-specific methanethiosulfonate spin label reagents. These compounds offer new avenues for the exploration of thiol-specific labeling and the potential for advanced study in protein structure and function (Kálai et al., 2010).

Probing Conformational Changes in Proteins

The use of multiple labeling with spin and fluorescent labels on human carbonic anhydrase II has provided high-resolution insights into local structural changes upon unfolding and aggregation. This approach, which utilizes labels like N-(1-oxyl-2,2,5,5-tetramethyl-3-pyrrolidinyl)iodoacetamide (IPSL) and 5-((((2-iodoacetyl)amino)-ethyl)amino)naphtalene-1-sulfonic acid (IAEDANS), demonstrates the potential for detailed studies into protein folding and self-assembly processes (Hammarström et al., 2001).

Development of Luminescent Polymers

The synthesis of polymers containing the 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit in the main chain, such as P-1 to P-3, showcases the potential for creating highly luminescent materials. These polymers exhibit strong fluorescence and quantum yields, underlining their application in advanced material science, particularly in the development of optoelectronic devices (Zhang & Tieke, 2008).

Highly Sensitive Determination of Radical Oxidants

The development of a prefluorescent nitroxide probe for the highly sensitive determination of peroxyl and other radical oxidants represents a significant advancement in the detection of radical species. This method, which leverages the irreversible reaction of fluorescamine derivatized 3-amino-2,2,5,5,-tetramethyl-1-pyrrolidinyloxy (I) with peroxyl radicals to generate a highly fluorescent product, offers a versatile tool for studying oxidative stress and radical-mediated processes in various biological and environmental samples (Jia et al., 2009).

Properties

IUPAC Name

2-bromo-N-(1-hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BrN2O2/c1-9(2)5-7(12-8(14)6-11)10(3,4)13(9)15/h7,15H,5-6H2,1-4H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIMGMMAHYBVXHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(N1O)(C)C)NC(=O)CBr)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Pyrrolidinyloxy, 3-((bromoacetyl)amino)-2,2,5,5-tetramethyl-
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1-Pyrrolidinyloxy, 3-((bromoacetyl)amino)-2,2,5,5-tetramethyl-
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1-Pyrrolidinyloxy, 3-((bromoacetyl)amino)-2,2,5,5-tetramethyl-
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1-Pyrrolidinyloxy, 3-((bromoacetyl)amino)-2,2,5,5-tetramethyl-
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1-Pyrrolidinyloxy, 3-((bromoacetyl)amino)-2,2,5,5-tetramethyl-
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1-Pyrrolidinyloxy, 3-((bromoacetyl)amino)-2,2,5,5-tetramethyl-

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